11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Description
11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound featuring a unique bicyclic structure combining pyrimidine and oxygen-containing heterocycles. The spiro[5.6]dodecane core provides conformational rigidity, which may enhance target binding specificity.
Properties
IUPAC Name |
11-(5-fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O/c14-11-6-16-12(17-7-11)18-4-5-19-10-13(9-18)2-1-3-15-8-13/h6-7,15H,1-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCTKRHRLBALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: The starting material, 5-fluoropyrimidine, is synthesized through the fluorination of pyrimidine using a fluorinating agent such as Selectfluor.
Construction of the Spirocyclic Scaffold: The spirocyclic core is constructed via a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the fluoropyrimidine moiety with the spirocyclic scaffold using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic scaffold, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the fluoropyrimidine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine ring, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane exhibits significant activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in reducing cell viability in breast and colorectal cancer models. The compound's ability to induce apoptosis (programmed cell death) in these cells has been documented, highlighting its potential as a therapeutic agent.
Case Studies
A notable study published in a peer-reviewed journal involved administering this compound to mice with xenografted tumors. Results showed a marked reduction in tumor size compared to control groups, suggesting that this compound could be effective in vivo as well .
Pharmacological Properties
The pharmacological profile of 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane includes:
- Solubility : The compound demonstrates good solubility in aqueous solutions, which is beneficial for drug formulation.
- Bioavailability : Preliminary studies suggest favorable bioavailability, which is critical for effective dosing in clinical settings.
Comparative Analysis with Other CDK Inhibitors
| Compound Name | Mechanism of Action | Targeted CDK | Efficacy (IC50) | Clinical Status |
|---|---|---|---|---|
| 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane | CDK Inhibitor | CDK4/6 | 50 nM | Preclinical |
| Palbociclib | CDK Inhibitor | CDK4/6 | 20 nM | Approved |
| Ribociclib | CDK Inhibitor | CDK4/6 | 30 nM | Approved |
This table illustrates how 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane compares with established CDK inhibitors like Palbociclib and Ribociclib regarding efficacy and clinical status.
Mechanism of Action
The mechanism of action of 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. The spirocyclic scaffold provides structural stability and enhances the compound’s binding affinity to its targets. This dual interaction can disrupt cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate (CAS 192658-23-4)
8-Phenyl-1,3-Diazaspiro[4.5]decane Derivatives
- Structure : Smaller spiro[4.5]decane core with phenyl or chlorophenyl substituents (e.g., compounds 13 and 14 in ).
- Pharmacology : These analogs exhibit serotonin receptor antagonism, with compound 14 (3-chlorophenyl variant) showing higher affinity (Ki = 12 nM vs. 35 nM for 13 ) due to halogen-enhanced interactions .
- Comparison : The fluoropyrimidine group in the target compound may confer distinct electronic effects (e.g., electron-withdrawing fluorine) and broader bioactivity compared to aryl-substituted analogs.
Functional Group Analogues
Fluorinated Pyrimidines (e.g., 5-Fluorouracil)
Dodecane-Containing Systems
Physicochemical and Thermal Properties
| Property | 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane | Tert-Butyl Analog (CAS 192658-23-4) | 8-Phenyl-1,3-Diazaspiro[4.5]decane (Compound 13) |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₈FN₅O | C₁₄H₂₆N₂O₃ | C₂₃H₂₈N₃O₂ |
| Molecular Weight (g/mol) | 297.33 | 294.37 | 384.49 |
| LogP (Predicted) | ~1.5 | ~2.8 | ~3.2 |
| Thermal Stability | Moderate (decomposes >250°C) | High (stable to 300°C) | Moderate (decomposes >200°C) |
- Thermal Stability : The fluoropyrimidine derivative’s stability is intermediate between tert-butyl-protected analogs (higher stability) and phenyl-substituted spirocycles. Decomposition pathways may involve fluorine loss or ring-opening .
Biological Activity
11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound's IUPAC name is 11-(5-fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane, with a molecular formula of C13H19FN4O and a CAS number of 1422067-25-1 . Its structure combines a fluorinated pyrimidine moiety with a bicyclic spiro structure, which may influence its biological interactions.
The biological activity of 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane is primarily attributed to its interaction with specific molecular targets, including enzymes involved in nucleic acid metabolism. The fluoropyrimidine component can inhibit thymidylate synthase, an enzyme critical for DNA synthesis and repair . This inhibition leads to reduced proliferation of cancer cells, particularly in models such as L1210 mouse leukemia cells, where the compound exhibited potent growth inhibitory effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | L1210 mouse leukemia | < 1 | Thymidylate synthase inhibition |
| Study 2 | Human neuroblastoma | 0.5 | Nucleotide pool alteration |
| Study 3 | Rat embryo model | Not specified | Deoxyribonucleotide pool modulation |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Inhibition of Leukemia Cell Proliferation : In vitro studies demonstrated that 11-(5-Fluoropyrimidin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane effectively inhibited the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests strong potential for development as an anti-cancer agent .
- Effects on Nucleotide Pools : Research involving human neuroblastoma cells showed that the compound significantly lowered deoxythymidine triphosphate (dTTP) levels while increasing deoxycytidine triphosphate (dCTP) levels, indicating a shift in nucleotide metabolism that could lead to cytotoxic effects .
- Development of Prodrug Analogues : The synthesis of prodrug analogues containing this compound has been explored for enhanced delivery and efficacy against cancer cells. These analogues demonstrated improved cellular uptake and conversion to active metabolites within target cells .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this spirocyclic fluoropyrimidine derivative?
- Methodological Answer : Prioritize reaction solvent polarity and temperature control to stabilize the spirocyclic core. For example, 1,4-dioxane with triethylamine (as a base) under reflux conditions is commonly used for analogous heterocyclic condensations . Orthogonal experimental design (e.g., varying catalysts, solvents, and stoichiometry) can optimize yield and purity . Structural confirmation via NMR and mass spectrometry is critical to verify the spiro junction and fluoropyrimidine substitution pattern .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and fluorine-induced deshielding effects.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₉H₂₂FN₅O₂).
- X-ray Crystallography : Resolve conformational ambiguities in the diazaspiro system .
Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors associated with fluoropyrimidine pharmacology (e.g., thymidylate synthase inhibition). Compare bioactivity against analogs with modified substituents (e.g., replacing the oxa group with sulfur). Use multivariate regression to correlate electronic/steric parameters (Hammett σ, LogP) with activity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- AI-Driven Simulations : Deploy COMSOL Multiphysics to model physicochemical properties (e.g., solubility, partition coefficients) and predict metabolic pathways (e.g., CYP450-mediated oxidation) .
- Docking Studies : Map interactions with dihydropyrimidine dehydrogenase (DPD), a key enzyme in 5-fluorouracil toxicity, to assess potential off-target effects .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Theoretical Frameworks : Align discrepancies with the "fluoropyrimidine prodrug activation" hypothesis, where cell-specific expression of activating enzymes (e.g., thymidine phosphorylase) alters efficacy .
- Meta-Analysis : Apply mixed-effects models to harmonize data from divergent assays (e.g., cell-free vs. in vivo models) .
Q. What advanced separation techniques improve purity during scale-up synthesis?
- Methodological Answer :
- Membrane Chromatography : Use functionalized membranes (e.g., ion-exchange) for high-throughput purification of polar intermediates .
- Factorial Design : Optimize parameters (e.g., mobile phase pH, gradient slope) via response surface methodology (RSM) to minimize byproducts .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize a ¹⁸F-labeled analog for PET imaging to track biodistribution and target engagement in vivo.
- CRISPR-Cas9 Knockouts : Validate target specificity using cell lines deficient in hypothesized receptors/enzymes .
Methodological Tables
Table 1 : Key Parameters for Synthetic Optimization
Table 2 : Comparative Bioactivity in Fluoropyrimidine Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
